2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide
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Overview
Description
2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide is an organic compound with the molecular formula C14H10Cl3NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and an acetamide group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting 3-chlorobenzenesulfonyl chloride with a suitable base, such as pyridine, in an organic solvent like dichloromethane.
Nucleophilic substitution reaction: The sulfonyl chloride intermediate is then reacted with 2,4-dichloroaniline in the presence of a base, such as triethylamine, to form the desired sulfonamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorophenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The chlorophenyl rings can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide
- 2-[(3-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide
- 2-[(3-chlorophenyl)sulfonyl]-N-(2,5-dichlorophenyl)acetamide
Uniqueness
2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both sulfonyl and acetamide groups also provides a versatile scaffold for further functionalization and derivatization.
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3S/c15-9-2-1-3-11(6-9)22(20,21)8-14(19)18-13-5-4-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXHVEWEFLPNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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